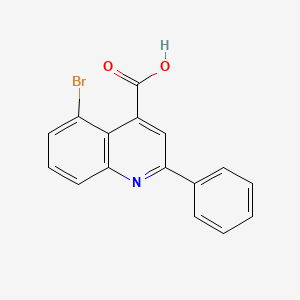

![molecular formula C14H12ClFN4O2 B2402692 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899995-32-5](/img/structure/B2402692.png)

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core is often found in biologically active compounds and can act as a bioisostere of natural purine . The compound also has a 2-chloro-6-fluorophenyl group and a 2-hydroxyethyl group attached to it.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with the pyrazolo[3,4-d]pyrimidine core are known to undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, participate in substitution reactions, and undergo various transformations under acidic or basic conditions .Aplicaciones Científicas De Investigación

Pyranopyrimidine Scaffolds in Medicinal Chemistry

The compound 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one belongs to a broader class of compounds known as pyranopyrimidines. These compounds have garnered attention in the medicinal and pharmaceutical industries for their bioavailability and broad synthetic applications. Recent investigations have focused on the development of 5H-pyrano[2,3-d]pyrimidine scaffolds due to their wide range of applicability in medicinal chemistry. However, the development of the main core of these scaffolds is challenging due to their structural complexity. A review highlights the synthetic pathways and applications of substituted pyrano[2,3-d]pyrimidine derivatives, emphasizing the use of diverse hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents. These catalysts aid in the development of lead molecules by employing one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Role in Developing Drug-like Candidates

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized as a privileged heterocycle in drug discovery due to its resemblance to purines. This structural similarity has led to extensive research into its potential therapeutic applications. The compounds derived from this scaffold have shown a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds have garnered significant interest, leading to the development of lead compounds for various disease targets. This review provides insights into the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, emphasizing the potential of this scaffold in developing new drug candidates (Cherukupalli et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The compound’s action primarily affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Propiedades

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4O2/c15-11-2-1-3-12(16)10(11)7-19-8-17-13-9(14(19)22)6-18-20(13)4-5-21/h1-3,6,8,21H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQNHEFHEGGTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2402609.png)

![2-[(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2402611.png)

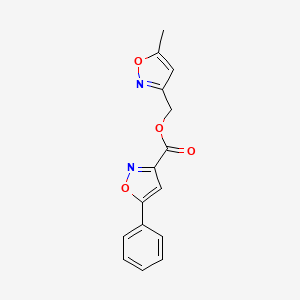

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)

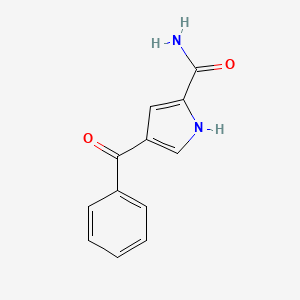

![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)

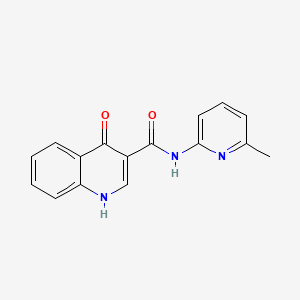

![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)

![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)

![(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2402631.png)